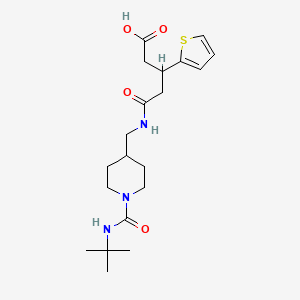

5-(((1-(Tert-butylcarbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Description

The compound 5-(((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid (hereafter referred to as the "target compound") features a pentanoic acid backbone substituted with:

- A 5-oxo group, introducing a ketone moiety that may influence hydrogen bonding or metabolic stability.

- A piperidin-4-ylmethylamino group modified with a tert-butylcarbamoyl substituent, enhancing steric bulk and lipophilicity.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name |

5-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-20(2,3)22-19(27)23-8-6-14(7-9-23)13-21-17(24)11-15(12-18(25)26)16-5-4-10-28-16/h4-5,10,14-15H,6-9,11-13H2,1-3H3,(H,21,24)(H,22,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQAEBWWBCGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC(CC(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((1-(Tert-butylcarbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine ring, a thiophene moiety, and an oxo-pentanoic acid framework. The presence of the tert-butylcarbamoyl group enhances its stability and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₃S |

| Molecular Weight | 357.47 g/mol |

| CAS Number | 1323630-90-5 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Piperidine Derivative : Reaction of tert-butylcarbamoyl chloride with piperidine.

- Coupling with Thiophene : Subsequent reactions to introduce the thiophene component.

- Finalization : Conversion into the desired pentanoic acid structure through various coupling reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively while demonstrating low toxicity to mammalian cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is believed to interact with specific enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects. The mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity .

Case Studies

- Study on Antibacterial Activity : A comparative study on various piperidine derivatives highlighted that compounds similar to this compound showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against resistant strains of Staphylococcus aureus .

- Enzyme Interaction Studies : In vitro assays demonstrated that this compound could inhibit topoisomerase II, an essential enzyme for DNA replication in bacteria and cancer cells. The inhibition was quantified using fluorescence-based assays, revealing an IC50 value of approximately 50 nM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The piperidine moiety facilitates strong interactions with target enzymes or receptors due to its ability to form hydrogen bonds and hydrophobic interactions.

- Modulation of Signaling Pathways : By inhibiting key enzymes, the compound can alter cellular signaling pathways, potentially leading to apoptosis in malignant cells or reduced virulence in pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares core features with several analogs documented in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Piperidine Modifications: The target compound and ’s analog both incorporate a piperidine ring. (Example 27) describes a piperidine derivative with a tert-butoxycarbonyl group and indazole-carboxylate, highlighting the versatility of piperidine in drug design .

Heterocyclic Substitutions: The thiophen-2-yl group in the target compound contrasts with ’s tetrazole and ’s pyridin-3-yl groups.

Backbone Variations: ’s Example 75 replaces the pentanoic acid with a pyrazolo-pyrimidine scaffold, demonstrating higher molecular weight (615.7 vs. ~246–300 for others) and a distinct heterocyclic core .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Validate purity (>95%) via UV detection at 254 nm. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated dimethyl sulfoxide (DMSO-d₆), focusing on characteristic signals: thiophene protons (δ 7.0–7.5 ppm), tert-butyl carbamoyl group (δ 1.2–1.4 ppm), and piperidine methylene (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]⁺ at m/z 464.3 .

Q. How can researchers design a synthetic route for this compound, considering its complex functional groups?

- Methodology : A three-step approach is recommended:

Piperidine Core Preparation : Start with 1-Boc-piperidine-4-carboxylic acid. Activate the carboxylic acid using HATU/DIPEA in DMF, then couple with tert-butylamine to form the carbamoyl group .

Thiophene Integration : Use Suzuki-Miyaura cross-coupling to introduce the thiophen-2-yl moiety. Optimize conditions with Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and THF/water (3:1) at 80°C .

Final Assembly : React the intermediate with methyl 5-amino-3-(thiophen-2-yl)pentanoate under peptide coupling conditions (EDC/HOBt), followed by hydrolysis to yield the free carboxylic acid .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the tert-butylcarbamoyl group under varying reaction conditions?

- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electronic environment of the carbamoyl group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic attack or hydrolysis. Compare with experimental data from stability studies (e.g., pH-dependent degradation profiles in aqueous buffers) to validate computational predictions .

Q. What strategies resolve contradictions in yield data between Suzuki coupling and amide bond formation steps?

- Methodology :

- Suzuki Coupling : If low yields (<50%) occur, screen alternative catalysts (e.g., Pd(OAc)₂ with XPhos ligand) and solvents (dioxane instead of THF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Amide Bond Formation : If coupling efficiency is inconsistent, optimize stoichiometry (1.2 equivalents of HATU relative to amine) and reaction time (12–24 hours). Use LC-MS to detect side products (e.g., dimerization) and adjust temperature (0°C to room temperature) to suppress them .

Q. How can researchers design stability studies to evaluate the compound’s degradation pathways under physiological conditions?

- Methodology : Conduct accelerated stability testing in simulated physiological buffers (pH 2.0, 7.4, and 9.0) at 37°C. Use HPLC to quantify degradation products over 7–14 days. Identify major degradation pathways (e.g., hydrolysis of the carbamate or oxidation of the thiophene ring) via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation .

Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties, such as solubility and membrane permeability?

- Methodology : Use Schrödinger’s QikProp or SwissADME to predict logP (estimated ~2.8), aqueous solubility (logS ~-4.2), and Caco-2 permeability. Validate predictions experimentally via shake-flask solubility assays (in PBS pH 7.4) and parallel artificial membrane permeability assays (PAMPA) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference synthetic yields and purity metrics from independent protocols (e.g., tert-butylcarbamoyl protection in vs. alternative protecting groups in ).

- Experimental Reproducibility : Document reaction parameters rigorously (e.g., inert atmosphere for palladium-catalyzed steps, moisture-sensitive reagent handling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.